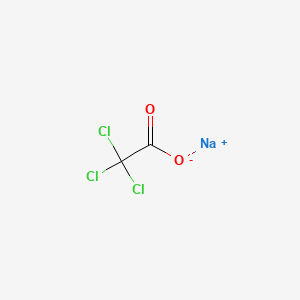

Sodium trichloroacetate

Beschreibung

A strong acid used as a protein precipitant in clinical chemistry and also as a caustic for removing warts.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

650-51-1 |

|---|---|

Molekularformel |

C2HCl3NaO2 |

Molekulargewicht |

186.37 g/mol |

IUPAC-Name |

sodium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI-Schlüssel |

AHFKXSVSQLNSSC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |

Kanonische SMILES |

C(=O)(C(Cl)(Cl)Cl)O.[Na] |

Color/Form |

Yellow powder Colorless salt |

Dichte |

Relative density (water = 1): 0.9 |

melting_point |

Decomposes at 165-200 °C |

Andere CAS-Nummern |

650-51-1 |

Physikalische Beschreibung |

HYGROSCOPIC WHITE-TO-YELLOW POWDER. |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

In water = 1.2 kg/l at 25 °C Soluble in ethanol In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C) Solubility in water, g/100ml at 25 °C: 120 (very good) |

Synonyme |

Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |

Dampfdruck |

0.1 mPa at 70 °C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Sodium Trichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium trichloroacetate (B1195264) (TCA), a salt of trichloroacetic acid, is a versatile molecule with a range of applications spanning biochemistry, cosmetology, organic synthesis, and agriculture. Its mechanisms of action are as diverse as its uses, from the targeted precipitation of proteins in proteomics to the controlled chemical ablation of skin in dermatology. This technical guide provides an in-depth exploration of the core mechanisms of action of sodium trichloroacetate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding these fundamental processes is critical for the effective application and future development of technologies based on this compound.

Biochemical Applications: Protein Precipitation

This compound is a cornerstone reagent in biochemistry and proteomics for the efficient precipitation of proteins from solution. This process is crucial for concentrating protein samples, removing interfering substances, and preparing samples for downstream analyses such as gel electrophoresis and mass spectrometry.

Core Mechanism of Action

The primary mechanism of TCA-induced protein precipitation is a complex process involving protein denaturation and aggregation. The highly charged trichloroacetate anion disrupts the native conformation of proteins through a multi-pronged attack:

-

Disruption of Hydration Shells: The trichloroacetate ion has a high charge density and strongly interacts with water molecules. This leads to the sequestration of water molecules that form the hydration shells around proteins. The stripping of this hydration layer exposes hydrophobic regions of the protein that are normally buried within its three-dimensional structure.

-

Disruption of Electrostatic Interactions: The anionic nature of the trichloroacetate ion allows it to interfere with the intricate network of electrostatic interactions (salt bridges) that stabilize the tertiary and quaternary structures of proteins. This disruption contributes to the unfolding of the protein.

-

Induction of a Partially Unfolded State: The combined effects of dehydration and electrostatic disruption force the protein into a partially unfolded or "molten globule-like" state. In this state, hydrophobic residues are exposed to the aqueous environment.

-

Hydrophobic Aggregation: To minimize the unfavorable interactions between the exposed hydrophobic regions and water, the partially unfolded protein molecules aggregate, leading to the formation of insoluble precipitates.

It is important to note that this compound, under neutral conditions, can also precipitate proteins, although the process is slower than with trichloroacetic acid. This indicates that the trichloroacetate moiety itself, and not just the low pH, is crucial for the precipitation process.

Quantitative Data on Protein Precipitation

The efficiency of protein precipitation with trichloroacetic acid is dependent on its concentration. While higher concentrations have been traditionally used, recent studies suggest that lower concentrations can be optimal, especially for samples with low protein content.

| Initial Protein Concentration (mg/mL) | Optimal TCA Concentration (% w/v) | Protein Precipitation Efficiency (% w/w) | Reference |

| 0.016 - 2 | 4 | 76.26 - 92.67 | [1] |

| Not specified | 20 | Not specified (qualitative) | [2][3] |

| Not specified | 10-20 | Not specified (qualitative) | [4] |

Experimental Protocol for Protein Precipitation

This protocol provides a general procedure for the precipitation of proteins from a biological sample using trichloroacetic acid.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 100% w/v)

-

Ice-cold acetone (B3395972)

-

Protein sample

-

Microcentrifuge tubes

-

Microcentrifuge (refrigerated)

-

Pipettes and tips

Procedure:

-

Sample Preparation: Clarify the protein sample by centrifugation to remove any cellular debris or insoluble material.

-

TCA Addition: Place the protein sample on ice. Add cold 100% (w/v) TCA to the sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample for a final concentration of 20%.[3]

-

Incubation: Vortex the mixture briefly and incubate on ice for 30 minutes to 1 hour to allow for complete protein precipitation. For dilute samples, this incubation can be extended overnight.[5][6]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) in a refrigerated microcentrifuge at 4°C for 10-15 minutes to pellet the precipitated protein.[3][6]

-

Washing: Carefully decant the supernatant. Wash the protein pellet by adding ice-cold acetone and vortexing briefly. This step removes residual TCA. Centrifuge again under the same conditions and discard the supernatant. Repeat the wash step at least once.[3]

-

Drying: Air-dry the pellet to remove any remaining acetone. Do not over-dry the pellet, as this can make it difficult to resuspend.[6]

-

Resuspension: Resuspend the protein pellet in a suitable buffer for downstream analysis.

Cosmetology: Chemical Peeling

Trichloroacetic acid is a widely used agent in chemical peels for skin resurfacing and rejuvenation. The depth of the peel, and thus its effects, are dependent on the concentration of TCA used.

Core Mechanism of Action

TCA peels induce a controlled chemical injury to the skin, which stimulates a wound healing response and subsequent rejuvenation. The mechanism involves several key processes:

-

Keratolysis and Protein Coagulation: TCA is a keratolytic agent, meaning it breaks down the keratin (B1170402) in the outer layer of the skin (stratum corneum).[7] Upon application, it causes the coagulation and denaturation of proteins in the epidermis and dermis. This is visible as a "frosting" on the skin surface.

-

Epidermal Necrosis and Desquamation: The protein coagulation leads to necrosis (cell death) of the keratinocytes in the epidermis. Over the following days, this damaged outer layer of skin peels off (desquamation).

-

Dermal Remodeling and Collagen Synthesis: The controlled injury triggers a wound healing cascade in the dermis. This stimulates fibroblasts to increase the production of new collagen and elastin (B1584352) fibers. This process of neocollagenesis leads to an increase in dermal thickness, improved skin elasticity, and a reduction in the appearance of fine lines and wrinkles.[8][9]

-

Gene Expression Changes: Studies have shown that TCA peels can upregulate the expression of genes involved in the synthesis of extracellular matrix components, including COL1A and COL3B (collagen) and fibronectin.[2]

-

Melanin (B1238610) Reduction: TCA peels can also lead to a more even distribution of melanin, helping to reduce the appearance of hyperpigmentation.[7]

Quantitative Data on TCA Peel Efficacy

The following table summarizes some quantitative findings on the effects of TCA peels on skin parameters.

| Parameter | Treatment | Result | Reference |

| Collagen Content | UV-damaged skin treated with a 10% TCA/20% lactic acid peel | +16% increase in collagen content | [2] |

| Melanin Content | Skin treated with a 10% TCA/20% lactic acid peel | Significant decrease in melanin granules | [2][7] |

| Wrinkle Depth | 35% TCA peel | Significant reduction in wrinkling depth | [10] |

Organic Synthesis: Dichlorocarbene (B158193) Generation

This compound serves as a convenient and effective precursor for the in situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate used in various organic transformations, most notably in the synthesis of dichlorocyclopropanes.

Core Mechanism of Action

The generation of dichlorocarbene from this compound occurs via thermal decarboxylation in an aprotic solvent. The mechanism is as follows:

-

Decarboxylation: Upon heating, this compound undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) and forming a trichloromethyl anion (⁻CCl₃).

-

Alpha-Elimination: The unstable trichloromethyl anion rapidly undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to generate the neutral, yet highly electrophilic, dichlorocarbene (:CCl₂).

The generated dichlorocarbene can then react with various nucleophiles, such as alkenes, to form cyclopropane (B1198618) derivatives.

Experimental Protocol for Dichlorocyclopropanation

This protocol provides a general method for the synthesis of a dichlorocyclopropane from an alkene using this compound.

Materials:

-

Alkene

-

Anhydrous this compound

-

Anhydrous dimethoxyethane (DME)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Nitrogen atmosphere setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the alkene and a 1.5 to 2-fold molar excess of anhydrous this compound.

-

Solvent Addition: Add anhydrous DME to create a stirrable suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium chloride and any unreacted this compound.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Herbicidal Action

This compound was historically used as a selective herbicide, particularly for the control of grasses.[4] While its use has been largely discontinued (B1498344) in many regions, understanding its mechanism of action provides insight into herbicidal chemistry.

Core Mechanism of Action

The precise molecular target of this compound as a herbicide is not as well-defined as for many modern herbicides. However, evidence suggests that its primary mode of action involves the inhibition of lipid synthesis , specifically the elongation of fatty acids.

-

Inhibition of Fatty Acid Elongation: Lipids are essential components of plant cell membranes, cuticular waxes, and suberin. The synthesis of very-long-chain fatty acids, which are precursors to these components, is carried out by fatty acid elongase enzyme systems. Trichloroacetate is thought to inhibit one or more of these elongase enzymes.

-

Disruption of Cuticle Formation: The plant cuticle is a waxy layer that protects the plant from desiccation and external stressors. By inhibiting the synthesis of the lipid components of the cuticle, this compound compromises its integrity. This leads to increased water loss and enhanced susceptibility to other environmental stresses.

-

Effects on Cell Division: Some studies have also suggested that trichloroacetate can interfere with cell division in plants, leading to abnormal growth and development, particularly in the root meristems.[11][12] However, the primary mechanism is generally considered to be the disruption of lipid metabolism.

It is important to note that this compound is generally more effective against grasses than broadleaf plants. The basis for this selectivity is not fully understood but may be related to differences in uptake, metabolism, or the sensitivity of the target enzymes between different plant species.

Toxicology and Signaling Pathways

The toxicological profile of this compound is of interest due to its historical use and its formation as a disinfection byproduct in drinking water. In rodents, a primary target organ for trichloroacetate toxicity is the liver.

Core Mechanism of Action

A key mechanism implicated in the hepatotoxicity and carcinogenicity of trichloroacetate in rodents is the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly the PPARα isoform.

-

PPARα Activation: Trichloroacetate acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor.

-

Gene Expression Changes: Upon activation by trichloroacetate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Peroxisome Proliferation: The activation of PPARα leads to the upregulation of genes involved in fatty acid metabolism, including those responsible for the proliferation of peroxisomes, organelles involved in fatty acid oxidation.

-

Oxidative Stress and Cell Proliferation: The increased peroxisomal activity can lead to the production of reactive oxygen species (ROS), causing oxidative stress. Chronic activation of PPARα is also associated with increased cell proliferation and a decrease in apoptosis, creating a cellular environment that is conducive to tumor development in rodents.

It is important to note that there are significant species differences in the response to PPARα agonists, and the relevance of the rodent liver tumor data to humans is a subject of ongoing research and debate.

Conclusion

This compound exhibits a remarkable diversity of mechanisms of action that underpin its utility in a variety of scientific and commercial applications. From the physical chemistry of protein precipitation to the complex signaling pathways involved in its toxicological effects, a thorough understanding of these mechanisms is essential for its informed and effective use. This guide has provided a comprehensive overview of the current state of knowledge, integrating qualitative descriptions with quantitative data and detailed protocols to serve as a valuable resource for the scientific community. Further research, particularly into the specific molecular targets of its herbicidal action, will continue to refine our understanding of this multifaceted compound.

References

- 1. 20.3 Herbicides that Interfere with Seedling Root Growth – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. Frontiers | Professional-Grade TCA-Lactic Acid Chemical Peel: Elucidating Mode of Action to Treat Photoaging and Hyperpigmentation [frontiersin.org]

- 3. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 4. Sodium TCA for Control of Grasses — Reforestation, Nurseries and Genetics Resources [rngr.net]

- 5. cambridge.org [cambridge.org]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. researchgate.net [researchgate.net]

- 8. Histologic Changes After Chemical Peeling: A Clinical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. This compound | CCl3CO2Na | CID 23681045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. [Cytogenetic activity of the herbicide this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trichloroacetate (B1195264) (CCl₃CO₂Na), the sodium salt of trichloroacetic acid, is a versatile compound with significant applications ranging from biochemistry to organic synthesis. Historically utilized as a herbicide, its utility in the laboratory, particularly as a protein precipitant and a precursor for generating dichlorocarbene (B158193), remains prominent. This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium trichloroacetate, detailed experimental protocols for their determination, and an exploration of its key chemical reactions and biochemical interactions. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Molecular Structure and Identification

This compound is an organic sodium salt consisting of a sodium cation (Na⁺) and a trichloroacetate anion (CCl₃CO₂⁻). The trichloroacetate anion's structure is characterized by a carboxylate group attached to a trichloromethyl group. The three electron-withdrawing chlorine atoms significantly influence the molecule's electronic properties, reactivity, and acidity of its conjugate acid.[1]

| Identifier | Value |

| IUPAC Name | sodium;2,2,2-trichloroacetate |

| CAS Number | 650-51-1[1] |

| Molecular Formula | C₂Cl₃NaO₂ |

| Molecular Weight | 185.37 g/mol |

| SMILES | C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |

| InChI Key | AHFKXSVSQLNSSC-UHFFFAOYSA-N[1] |

Physical Properties

This compound is typically a white to off-white or yellowish crystalline powder.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates storage in dry, sealed conditions.[1]

Table 1: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white/yellow powder or granular crystals[1][2] | Deliquescent solid[3] |

| Melting Point | Decomposes in the range of 165-200 °C.[1][2][3] Some sources indicate decomposition >300 °C.[1][4][5][6][7][8] | The compound decomposes upon heating, so a true melting point is not observed. The wide range reflects varying experimental conditions. |

| Boiling Point | Decomposes before boiling.[9] | A theoretical boiling point is cited as 196.5 °C at 760 mmHg, but is not practically achievable.[1] |

| Density | Values range from 0.9 g/cm³ to 1.920 g/cm³.[1][2][6][8][10][11] | Variation is likely due to different crystal forms, hydration states, and measurement conditions. |

| Solubility | See Table 2 for details. | Highly soluble in water, soluble in polar organic solvents. |

| Vapor Pressure | 0.1 mPa at 70 °C[1] | |

| LogP (Octanol/Water) | -2.67[1][8] | Indicates a strong hydrophilic character. |

Table 2: Solubility Data

| Solvent | Solubility (at 25 °C) |

| Water | 1200 g/L (120 g/100 mL)[1][2][3] |

| Methanol | 232 g/L[1][2][3] |

| Ethanol | Soluble[1][2][3][9] |

| Acetone | 7.6 g/L[1][2][3] |

| Diethyl Ether | 0.2 g/L[1][2][3] |

| Benzene | 0.07 g/L[2][3] |

| Carbon Tetrachloride | 0.04 g/L[2][3] |

| Heptane | 0.02 g/L[2][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the trichloromethyl group. It is a weaker base than sodium acetate (B1210297) due to the inductive electron-withdrawing effect of the chlorine atoms.[9]

Table 3: Summary of Chemical Properties

| Property | Value | Notes |

| pKa (of conjugate acid) | 0.6 - 0.7[1][8][9] | Trichloroacetic acid is a strong acid. |

| pH (1% aqueous solution) | 8.0 - 10.0[7] | The salt of a strong acid and a strong base, but hydrolysis can lead to slightly alkaline solutions. |

| Thermal Stability | Decomposes upon heating (see Melting Point). | Decomposition products include carbon dioxide and various chlorinated compounds.[1] |

Synthesis

This compound is prepared industrially through a straightforward acid-base neutralization reaction. Trichloroacetic acid is reacted with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][2][10]

Figure 1. Synthesis of this compound.

Thermal Decarboxylation and Dichlorocarbene Generation

Upon heating, particularly in aprotic solvents, this compound undergoes decarboxylation to lose carbon dioxide and a sodium cation, forming a trichloromethyl anion (CCl₃⁻).[1] This unstable anion readily eliminates a chloride ion (Cl⁻) to generate the highly reactive intermediate, dichlorocarbene (:CCl₂).[6][11][12] Dichlorocarbene is a valuable reagent in organic synthesis, particularly for the cyclopropanation of alkenes.

Figure 2. Thermal Decarboxylation to Dichlorocarbene.

Reactivity in Alkaline and Acidic Conditions

This compound exhibits greater stability in acidic environments compared to alkaline ones.[1] Under strong basic conditions, it can decompose to release chloroform (B151607) (CHCl₃), a toxic and volatile compound, necessitating careful pH control in its applications.[1]

Biochemical Interactions

Protein Precipitation

This compound and its conjugate acid are widely used for the precipitation of macromolecules like proteins, DNA, and RNA from aqueous solutions.[9] The mechanism is complex and not solely due to pH changes. It is hypothesized that the trichloroacetate moiety disrupts the protein's hydration shell and electrostatic interactions.[2][3][4] This leads to a partially unfolded state that is prone to aggregation and precipitation.[2][3] This method is highly effective but often causes irreversible denaturation, making it suitable for applications like sample preparation for SDS-PAGE or mass spectrometry where protein function is not required.[5]

References

- 1. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 2. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. its.caltech.edu [its.caltech.edu]

- 10. Dichlorocarbene can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]

- 11. benchchem.com [benchchem.com]

- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

An In-depth Technical Guide on Sodium Trichloroacetate as a Protein Denaturing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium trichloroacetate (B1195264) (TCA) as a potent agent for protein denaturation and precipitation. It delves into the underlying mechanisms of action, presents quantitative data on its efficacy, and offers detailed experimental protocols for various applications in research and drug development.

Introduction to Protein Denaturation and the Role of Sodium Trichloroacetate

Protein denaturation is a process in which proteins lose their native three-dimensional structure. This disruption of the secondary, tertiary, and quaternary structures is caused by external stressors such as heat, extreme pH, or chemical agents. While denaturation often leads to a loss of biological activity, it is a crucial technique in proteomics and other biochemical analyses for concentrating protein samples and removing interfering substances like salts and detergents[1].

Trichloroacetic acid (TCA), and its sodium salt, are widely utilized for the effective precipitation of proteins from dilute solutions[2]. The use of this compound allows for protein denaturation and precipitation under neutral pH conditions, offering an alternative to the acidic environment created by TCA alone[3]. This guide will focus on the principles and practical applications of this compound in protein denaturation.

Mechanism of Action

The denaturation and precipitation of proteins by trichloroacetate is a multi-faceted process driven primarily by hydrophobic and electrostatic interactions. The prevailing theory suggests that TCA induces a partially structured, "molten globule-like" intermediate state in proteins. This intermediate exposes hydrophobic regions that are normally buried within the native protein structure, leading to aggregation and precipitation[3].

The key mechanistic steps are:

-

Disruption of the Hydration Shell: The trichloroacetate anion disrupts the ordered layer of water molecules (hydration shell) surrounding the protein. This destabilizes the native conformation.

-

Electrostatic Interactions: The negatively charged TCA can interact with charged residues on the protein surface, further disrupting the intricate network of electrostatic interactions that maintain the protein's tertiary structure.

-

Formation of a "Molten Globule" State: The initial denaturation leads to a partially unfolded state where the protein retains some secondary structure but loses its specific tertiary arrangement. This "molten globule" is characterized by a more flexible and expanded conformation with exposed hydrophobic patches.

-

Hydrophobic Aggregation: The exposed hydrophobic regions on different protein molecules interact with each other to minimize their contact with the aqueous solvent, leading to the formation of large, insoluble aggregates that precipitate out of the solution.

Both the acidic nature of TCA and the presence of the trichloroacetate moiety are crucial for efficient protein precipitation[3]. Studies have shown that while this compound can precipitate proteins at neutral pH, the process is often slower than with acidic TCA[3].

Mechanism of TCA-induced protein denaturation and precipitation.

Quantitative Data on Protein Precipitation Efficiency

The efficiency of protein precipitation by TCA is influenced by several factors, including TCA concentration, protein concentration, and the specific properties of the protein.

Optimal Concentration of Trichloroacetic Acid

Research indicates that there is an optimal concentration range for TCA-induced protein precipitation. One study focusing on bovine serum albumin (BSA) identified 4% w/v as the optimal concentration, achieving precipitation efficiencies between 76.26% and 92.67% for BSA concentrations ranging from 0.016 to 2 mg/mL[4][5]. It is important to note that at very high concentrations (e.g., above 45% w/v), the precipitation efficiency of TCA can decrease significantly[3].

| Protein | Initial Protein Concentration (mg/mL) | Optimal TCA Concentration (w/v) | Precipitation Efficiency (%) | Reference |

| Bovine Serum Albumin (BSA) | 0.016 - 2 | 4% | 76.26 - 92.67 | [4][5] |

| Acidic Fibroblast Growth Factor (aFGF) | Not specified | 15-45% | ~70% (in 6M urea) | [3] |

| Lysozyme | Not specified | 5-45% | Maximum precipitation observed | [3] |

| Carbonic Anhydrase | Not specified | 5-45% | Maximum precipitation observed | [3] |

Comparison with Other Precipitation Methods

TCA precipitation is often compared to other methods, such as the use of organic solvents like acetone (B3395972). The combination of TCA and acetone is frequently employed for sample preparation in 2-D electrophoresis and is considered more effective than either agent alone[6][7].

A comparative study on proteins from Chinese hamster ovary (CHO) cells reported the following recovery percentages for different methods:

| Precipitation Method | Protein Recovery (%) | Reference |

| Acetone | 103.12 ± 5.74 | [8] |

| Methanol/Chloroform | 94.22 ± 4.86 | [8] |

| TCA-acetone | 77.91 ± 8.79 | [8] |

It is important to note that the efficiency of any precipitation method can be protein-dependent and may lead to the selective loss of certain proteins[6].

Experimental Protocols

The following are detailed protocols for protein precipitation using TCA, tailored for specific downstream applications.

Standard TCA/Acetone Precipitation for Proteomics

This protocol is widely used for preparing protein samples for applications such as 2D-gel electrophoresis and mass spectrometry[9][10].

Materials:

-

Trichloroacetic acid (TCA) solution (100% w/v)

-

Acetone, ice-cold

-

Wash solution: 80% acetone in water, ice-cold

-

Resuspension buffer appropriate for downstream analysis (e.g., urea-based buffer for 2D-PAGE, or ammonium (B1175870) bicarbonate for mass spectrometry)

Procedure:

-

To your protein sample, add 100% TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample for a final concentration of 20%[11].

-

Incubate the mixture on ice for 30 minutes to 1 hour. For very dilute samples, incubation can be extended overnight at -20°C[10][11].

-

Centrifuge the sample at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein[9].

-

Carefully decant the supernatant without disturbing the protein pellet.

-

Wash the pellet by adding 1 mL of ice-cold 80% acetone[9]. This step is crucial to remove residual TCA, which can interfere with downstream applications like isoelectric focusing.

-

Vortex briefly and centrifuge at 14,000 x g for 5-10 minutes at 4°C.

-

Repeat the wash step at least once more[9].

-

After the final wash, carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult to resuspend[12].

-

Resuspend the pellet in the appropriate buffer for your downstream application. Sonication or vortexing may be required to fully solubilize the protein[13].

Workflow for TCA/Acetone Protein Precipitation.

TCA/Deoxycholate (DOC) Precipitation for Dilute Samples

The addition of sodium deoxycholate as a carrier can significantly improve the precipitation efficiency of TCA, especially for dilute protein samples[14].

Materials:

-

Sodium deoxycholate (DOC) solution (e.g., 2% w/v)

-

Trichloroacetic acid (TCA) solution (100% w/v)

-

Acetone, ice-cold

-

Resuspension buffer

Procedure:

-

To your protein sample, add DOC solution to a final concentration of 0.015-0.025%.

-

Incubate at room temperature for 15-30 minutes.

-

Add 100% TCA to a final concentration of 10-15%.

-

Incubate on ice for at least 30 minutes.

-

Centrifuge at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C.

-

Carefully remove the supernatant.

-

Wash the pellet with ice-cold acetone to remove residual TCA and DOC.

-

Centrifuge again and remove the supernatant.

-

Air-dry the pellet and resuspend in a suitable buffer.

Troubleshooting Common Issues

-

Difficulty Solubilizing the Pellet: This is a common issue, especially after TCA precipitation. To mitigate this, avoid over-drying the pellet. Use of a resuspension buffer containing strong chaotropes like urea (B33335) (e.g., 8M urea) and detergents can aid in solubilization[12][13]. Sonication can also be employed to help break up the pellet[13]. For samples intended for SDS-PAGE, resuspending directly in Laemmli buffer and boiling can be effective[12].

-

Low or No Visible Pellet: This may occur with very dilute protein samples. Using a carrier like sodium deoxycholate can improve precipitation efficiency. Increasing the incubation time on ice or overnight at -20°C can also enhance the yield[10][11].

-

Sample Buffer Turns Yellow: When resuspending the pellet in SDS-PAGE sample buffer containing bromophenol blue, a yellow color indicates that the pH is too acidic due to residual TCA. This can be neutralized by adding a small amount of a basic solution, such as 1M Tris base, until the blue color is restored.

Applications in Drug Development and Research

This compound is a versatile tool in various stages of drug development and research:

-

Proteomics and Biomarker Discovery: TCA precipitation is a standard method for preparing samples for 2D-gel electrophoresis and mass spectrometry, allowing for the identification and quantification of proteins in complex biological samples. This is crucial for discovering potential biomarkers for diseases.

-

Recombinant Protein Purification: During the purification of recombinant proteins, TCA can be used to concentrate dilute protein fractions.

-

Removal of Interfering Substances: In drug formulation studies, TCA precipitation can be used to remove excipients and other formulation components to allow for the analysis of the protein component.

-

Protein Folding Studies: While TCA is a strong denaturant, controlled denaturation with TCA can be used to study protein folding pathways and the stability of different protein conformations.

Conclusion

This compound is a powerful and widely used reagent for the denaturation and precipitation of proteins. Its effectiveness in concentrating dilute protein samples and removing contaminants makes it an invaluable tool in proteomics, biochemistry, and drug development. A thorough understanding of its mechanism of action and the optimization of precipitation protocols are key to achieving high-quality results in downstream analyses. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Precipitation Procedures [sigmaaldrich.com]

- 7. TCA precipitation of proteins - Protein and Proteomics [protocol-online.org]

- 8. ejbiotechnology.info [ejbiotechnology.info]

- 9. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 10. agrisera.com [agrisera.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. its.caltech.edu [its.caltech.edu]

Understanding the solubility of sodium trichloroacetate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of sodium trichloroacetate (B1195264) across a range of common laboratory solvents. The information contained herein is intended to support research and development activities by providing a clear understanding of the dissolution characteristics of this compound. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Properties of Sodium Trichloroacetate

This compound (NaTCA) is the sodium salt of trichloroacetic acid, with the chemical formula CCl₃CO₂Na.[1] It typically appears as a white to off-white powder or granular crystals.[1][2] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates storage in dry, sealed conditions.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data at 25 °C, unless otherwise specified.

| Solvent | Solubility | Temperature (°C) |

| Water | 120 g/100 mL[3] | 25 |

| 55-120 g/100 mL[1] | 25 | |

| 1.2 kg/L [3] | 25 | |

| Methanol (B129727) | 232 g/L[3] | 25 |

| Ethanol | Soluble[1][3] | - |

| Acetone | 7.6 g/L[3] | 25 |

| Diethyl Ether | 0.2 g/L[3] | 25 |

| Benzene | 0.07 g/L[3] | 25 |

| Carbon Tetrachloride | 0.04 g/L[3] | 25 |

| Heptane | 0.02 g/L[3] | 25 |

This compound exhibits exceptional solubility in water and good solubility in polar protic solvents like methanol and ethanol.[1][3] Its solubility is significantly lower in less polar and non-polar solvents.[3]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in a liquid solvent. This protocol is a synthesized procedure based on established principles of solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a fixed volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility in terms of g/100 g of solvent or g/L.

-

-

Instrumental Analysis (for volatile solvents or low concentrations):

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method (e.g., measuring absorbance at a specific wavelength for UV-Vis).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the solvent.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.[4]

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a solid in a liquid.

References

The Role of Sodium Trichloroacetate in Enhancing Transcript Mapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of sodium trichloroacetate (B1195264) in a specialized transcript mapping technique. This method offers a significant increase in sensitivity for the identification of transcriptional start points, a critical aspect of gene regulation studies in drug development and molecular biology research.

Core Principle: Overcoming Limitations in Probe Hybridization

Traditional transcript mapping methods, such as S1 nuclease mapping, often face limitations in sensitivity and can be hindered by the need for highly purified DNA probes. The method described herein utilizes a high concentration of sodium trichloroacetate in the hybridization buffer. This key addition is reported to create conditions that allow for the direct use of unpurified single-stranded DNA probes, such as those generated from M13 bacteriophage templates.[1]

The presence of this compound is thought to facilitate the hybridization of the DNA probe to the target RNA, potentially by influencing the stringency of the reaction and reducing non-specific interactions. This allows for a more efficient and sensitive detection of even low-abundance transcripts. The result is a method that is described as being as precise as the conventional S1 nuclease mapping technique but with a sensitivity that is at least 50 times greater.[1]

Experimental Workflow

The overall workflow of this transcript mapping technique involves the synthesis of a radiolabeled single-stranded DNA probe, hybridization of the probe to the target RNA, digestion of unhybridized regions with S1 nuclease, and analysis of the protected fragments on a sequencing gel alongside a corresponding dideoxy sequencing ladder.

Caption: Experimental workflow for transcript mapping using this compound.

Detailed Experimental Protocols

The following protocols are based on the general principles of S1 nuclease mapping and the information available in the abstract of the primary research article by Aldea et al. (1988). The precise concentrations and incubation times from the original publication are not publicly available and would require access to the full text of the cited article.

Preparation of the [³⁵S]-Labeled Single-Stranded DNA Probe

-

Template Preparation: Use a single-stranded M13 bacteriophage clone containing the DNA fragment of interest.

-

Primer Annealing: Anneal a universal sequencing primer to the M13 template DNA.

-

Probe Synthesis: Extend the primer using the Klenow fragment of DNA polymerase I in the presence of unlabeled dNTPs and [α-³⁵S]dATP. The reaction is carried out to generate a high specific activity probe.

-

No Purification Required: According to the described method, the probe can be used directly in the hybridization step without purification to remove the M13 template.[1]

Hybridization of the Probe to RNA

-

Sample Preparation: Mix the unpurified [³⁵S]-labeled probe with the total cellular RNA sample in a microcentrifuge tube.

-

Addition of Hybridization Buffer: Add an equal volume of 2X Hybridization Buffer. The key component of this buffer is a high concentration of this compound. The exact formulation from the original paper is not available, but a plausible composition is detailed in the table below.

-

Denaturation and Hybridization: Denature the nucleic acids by heating, followed by incubation at a specific temperature to allow for the hybridization of the probe to the complementary RNA transcript.

S1 Nuclease Digestion

-

Digestion Reaction: After hybridization, subject the samples to digestion with S1 nuclease. This enzyme specifically degrades single-stranded nucleic acids, removing the unhybridized portions of the DNA probe.

-

Stopping the Reaction: Terminate the digestion by adding a stop solution, typically containing EDTA.

-

Precipitation: Precipitate the protected DNA:RNA hybrids using ethanol.

Gel Electrophoresis and Analysis

-

Sample Loading: Resuspend the precipitated nucleic acids in a loading buffer and run them on a denaturing polyacrylamide sequencing gel.

-

Size Standard: In parallel lanes, run a dideoxy sequencing ladder generated from the same M13 template used for probe synthesis. This serves as a precise size marker.

-

Visualization: After electrophoresis, dry the gel and expose it to X-ray film for autoradiography.

-

Mapping the Start Site: The protected probe fragment will appear as a band on the autoradiogram. By comparing its migration to the sequencing ladder, the transcriptional start site can be mapped with single-nucleotide resolution.

Data Presentation: Method Comparison

The primary advantage of the this compound method is its significantly increased sensitivity compared to the conventional S1 nuclease mapping technique.

| Feature | Conventional S1 Nuclease Mapping | This compound Method |

| Probe Purity | Requires highly purified DNA probes | Tolerates unpurified M13 DNA probes[1] |

| Relative Sensitivity | Baseline | At least 50 times more sensitive[1] |

| Precision | High (single-nucleotide resolution) | High (single-nucleotide resolution)[1] |

| Complexity | More complex due to probe purification | Simplified workflow[1] |

Logical Advantages of this compound

The inclusion of this compound in the hybridization buffer provides a set of logical advantages that contribute to the overall improvement of the transcript mapping technique.

Caption: Logical flow of advantages conferred by this compound.

Conclusion

The use of this compound in transcript mapping represents a significant methodological advancement, offering a more sensitive and streamlined approach to identifying transcriptional start sites. This technique is particularly valuable for the study of weakly expressed genes, which are often of great interest in both basic research and drug development. The ability to bypass probe purification steps not only saves time and resources but also minimizes the potential for sample loss, further contributing to the method's enhanced sensitivity and reliability. For researchers aiming to precisely map the 5' ends of transcripts, especially those of low abundance, this method provides a powerful and efficient tool.

References

The synthesis of sodium trichloroacetate from trichloroacetic acid.

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium trichloroacetate (B1195264) from trichloroacetic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis, including experimental protocols, data analysis, and safety considerations.

Introduction

Sodium trichloroacetate (NaTCA) is the sodium salt of trichloroacetic acid (TCA). It is a versatile chemical compound with applications in various scientific disciplines. Historically used as an herbicide, its utility in modern research has shifted towards biochemical applications, such as the precipitation of macromolecules like proteins and nucleic acids. The synthesis of this compound is a fundamental acid-base neutralization reaction, which can be accomplished through several methods. This guide will focus on the two primary and most accessible laboratory-scale synthesis routes: neutralization with sodium hydroxide (B78521) and with sodium carbonate.

Chemical Reaction and Stoichiometry

The synthesis of this compound from trichloroacetic acid is a straightforward acid-base neutralization. The general reaction involves the deprotonation of the carboxylic acid group of trichloroacetic acid by a sodium-containing base to form the sodium salt and a corresponding byproduct.

Reaction with Sodium Hydroxide

When trichloroacetic acid is reacted with sodium hydroxide, the products are this compound and water. This is a classic exothermic neutralization reaction.

Chemical Equation:

CCl₃COOH + NaOH → CCl₃COONa + H₂O[1]

The stoichiometry of this reaction is a simple 1:1 molar ratio between trichloroacetic acid and sodium hydroxide.

Reaction with Sodium Carbonate

Alternatively, sodium carbonate can be used as the base. In this case, the reaction produces this compound, water, and carbon dioxide gas.

Chemical Equation:

2CCl₃COOH + Na₂CO₃ → 2CCl₃COONa + H₂O + CO₂

The stoichiometry for this reaction is a 2:1 molar ratio of trichloroacetic acid to sodium carbonate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using both sodium hydroxide and sodium carbonate.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is adapted from a standard laboratory procedure for the neutralization of a carboxylic acid.

Materials:

-

Trichloroacetic acid (reagent grade)

-

Sodium hydroxide (pellets or solution)

-

Deionized water

-

Phenolphthalein (B1677637) indicator solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Burette (if using NaOH solution) or weighing scale

-

Ice bath

-

Rotary evaporator or vacuum oven

Procedure:

-

Dissolution of Trichloroacetic Acid: In a round-bottom flask, dissolve a known quantity of trichloroacetic acid in a minimal amount of deionized water with stirring. The dissolution of trichloroacetic acid in water is exothermic, so it is advisable to cool the flask in an ice bath.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized aqueous solution of sodium hydroxide. Alternatively, calculate the required mass of solid sodium hydroxide for a 1:1 molar ratio with the trichloroacetic acid and dissolve it in deionized water in a separate beaker. This dissolution is also highly exothermic and should be done with cooling.

-

Neutralization: Slowly add the sodium hydroxide solution to the stirred trichloroacetic acid solution. The reaction is exothermic, and the temperature should be monitored and controlled using an ice bath to prevent excessive heating.

-

Endpoint Determination: If desired, a few drops of phenolphthalein indicator can be added to the trichloroacetic acid solution. The sodium hydroxide solution is then added until a faint pink color persists, indicating the neutralization endpoint. For a more precise synthesis, the exact stoichiometric amount of sodium hydroxide should be added without an indicator.

-

Isolation of this compound: Once the neutralization is complete, the resulting aqueous solution of this compound is concentrated under reduced pressure using a rotary evaporator to remove the water.

-

Drying: The resulting solid is then transferred to a vacuum oven and dried to a constant weight to remove any residual water. A procedure described in Organic Syntheses suggests drying the product under vacuum for 12 hours, sieving it, and then drying for an additional 12 hours under vacuum at room temperature.[2]

Protocol 2: Synthesis using Sodium Carbonate in a Saturated Solution

This method, adapted from a patent, aims to increase the yield by carrying out the reaction in a saturated solution of the product.[3]

Materials:

-

Trichloroacetic acid (reagent grade)

-

Sodium carbonate (anhydrous)

-

Saturated aqueous solution of this compound

-

Reaction vessel with a stirrer

-

Heating mantle or water bath

-

Centrifuge or filtration apparatus

Procedure:

-

Preparation of the Reaction Medium: Prepare a saturated aqueous solution of this compound at 40°C.

-

Reaction: To the saturated this compound solution, add a 2:1 molar ratio of trichloroacetic acid and crystalline sodium carbonate.

-

Reaction Conditions: Stir the resulting pulp vigorously in the reactor for 40 minutes while maintaining the temperature at 40°C.

-

Isolation of the Product: After the reaction is complete, the precipitated this compound is isolated by centrifugation or filtration.

-

Drying: The isolated solid is then dried to a constant weight. This method reports a high yield of the target product.[3]

Data Presentation

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis Method | Neutralization with NaOH | |

| Purity | 98.5% (by chlorine analysis) | [2] |

| Synthesis Method | Neutralization with Na₂CO₃ in saturated solution | |

| Reported Yield | 97% | [3] |

| Physical Properties | ||

| Molecular Formula | CCl₃COONa | [1] |

| Molecular Weight | 185.37 g/mol | [4] |

| Appearance | White to off-white or pale yellow powder | [4] |

| Melting Point | > 300 °C | [4] |

| Purity (Commercial) | ||

| Assay (by titration) | 96.5 - 103.5% | [4] |

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway for the synthesis of this compound from trichloroacetic acid.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental workflow for the synthesis of this compound using the sodium hydroxide method.

Caption: Experimental workflow for the synthesis of this compound via neutralization with sodium hydroxide.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Titration: The purity of the final product can be determined by non-aqueous acid-base titration. Commercial grades typically have a purity of 96.5-103.5% as determined by this method.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carboxylate (COO⁻) group, typically in the region of 1650-1550 cm⁻¹ (asymmetric stretch) and 1450-1360 cm⁻¹ (symmetric stretch). The C-Cl stretching vibrations will appear in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Since there are no protons attached to any carbon atoms in the trichloroacetate anion, the ¹H NMR spectrum in a deuterated solvent like D₂O is expected to be simple, showing only a solvent peak.

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the two carbon atoms. The carbonyl carbon of the carboxylate group will appear significantly downfield, while the carbon of the trichloromethyl group will also have a characteristic chemical shift. A reference spectrum from PubChem shows peaks for the two carbons.[5]

-

Safety and Handling

Both trichloroacetic acid and sodium hydroxide are corrosive and require careful handling. The neutralization reaction is exothermic and can generate significant heat.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling trichloroacetic acid, sodium hydroxide, and sodium carbonate.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.

-

Exothermic Reaction: The neutralization of trichloroacetic acid is an exothermic process. The base should be added slowly and with cooling (e.g., in an ice bath) to control the reaction temperature and prevent splashing.

-

Handling of Trichloroacetic Acid: Trichloroacetic acid is a strong acid and is corrosive to the skin and eyes. It is also hygroscopic and should be stored in a tightly sealed container in a dry place.

-

Handling of Sodium Hydroxide: Sodium hydroxide is a strong base and is highly corrosive. It can cause severe burns upon contact with skin or eyes.

-

Handling of Sodium Carbonate: While less hazardous than sodium hydroxide, sodium carbonate is an irritant. Avoid inhalation of dust and contact with eyes.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. The neutralized solution, after appropriate pH verification, may be suitable for aqueous waste disposal, but institutional guidelines must be followed.

Conclusion

The synthesis of this compound from trichloroacetic acid is a robust and straightforward neutralization reaction that can be effectively carried out in a laboratory setting. The choice between sodium hydroxide and sodium carbonate as the base may depend on factors such as desired yield, reaction conditions, and safety considerations. The provided protocols offer detailed guidance for the successful synthesis and isolation of this important chemical reagent. Proper characterization and adherence to safety protocols are paramount for ensuring the quality of the product and the safety of the researcher.

References

Whitepaper: The Pivotal Role of the Trichloromethyl Group in the Reactivity of Sodium Trichloroacetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium trichloroacetate (B1195264) (NaTCA) is a versatile and valuable reagent in organic synthesis, primarily recognized as a convenient precursor to dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. The unique reactivity of NaTCA is fundamentally governed by the electronic properties of its trichloromethyl (-CCl₃) group. This technical guide provides an in-depth analysis of the role of the -CCl₃ group, detailing the mechanism of dichlorocarbene generation, its synthetic applications, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding.

The Trichloromethyl Group: A Hub of Electronic Influence

The reactivity of sodium trichloroacetate is inextricably linked to the potent electron-withdrawing nature of the trichloromethyl group.[1][2] This influence stems from the strong inductive effect (-I effect) exerted by the three electronegative chlorine atoms.

-

Inductive Effect: Each chlorine atom pulls electron density away from the central carbon atom. This effect is transmitted through the sigma bonds, making the carbon of the -CCl₃ group highly electron-deficient. This, in turn, withdraws electron density from the adjacent carboxylate group.[1][2]

-

Impact on Acidity and Basicity: The strong -I effect of the trichloromethyl group stabilizes the conjugate base, trichloroacetate (CCl₃COO⁻), by delocalizing the negative charge. This makes trichloroacetic acid a much stronger acid (pKa ≈ 0.7) than acetic acid (pKa ≈ 4.76). Consequently, the trichloroacetate anion is a significantly weaker base than the acetate (B1210297) anion.[1] This reduced basicity is a key factor in its stability and handling.

Core Reactivity: Precursor to Dichlorocarbene

The primary synthetic utility of this compound is its role as a precursor to dichlorocarbene (:CCl₂), a versatile but transient intermediate.[3] This transformation is typically achieved through thermal decomposition (decarboxylation).

Mechanism of Dichlorocarbene Generation: The process occurs in two key steps, both facilitated by the trichloromethyl group:

-

Decarboxylation: Upon heating in an aprotic solvent, the trichloroacetate anion undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂). The electron-withdrawing -CCl₃ group stabilizes the resulting, transient trichloromethyl anion (CCl₃⁻).[2]

-

α-Elimination: The trichloromethyl anion is unstable and rapidly eliminates a chloride ion (Cl⁻) in an alpha-elimination reaction to yield the neutral, two-coordinate dichlorocarbene species.[4]

The overall reaction is: CCl₃CO₂Na → :CCl₂ + CO₂ + NaCl[4][5]

This method is advantageous as it generates dichlorocarbene under anhydrous and neutral conditions, avoiding the strong bases required by the traditional chloroform (B151607) method.[3][6]

Synthetic Applications

The dichlorocarbene generated from this compound is a powerful electrophile used in various organic transformations.[7] Its most prominent application is in the synthesis of gem-dichlorocyclopropanes via the [1+2] cycloaddition to alkenes.[7][8] These products are valuable synthetic intermediates that can be further transformed into cyclopropanes, cyclopropanones, or allenes.[8]

Data Presentation: Dichlorocarbene Generation Methods

The following table compares the thermal decomposition of NaTCA with other common methods for generating dichlorocarbene, highlighting the distinct advantages conferred by the trichloromethyl group's role.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| NaTCA Decomposition | This compound | Heat (reflux) in aprotic solvent (e.g., DME) | Anhydrous, neutral conditions; avoids strong bases.[3][6] | Requires elevated temperatures; reagent can be hygroscopic.[3][6] |

| Base-Induced Elimination | Chloroform (CHCl₃), Strong Base (e.g., KOH, t-BuOK) | Biphasic system with a phase-transfer catalyst or anhydrous conditions with alkoxide | High yields, well-established | Requires strong base; not suitable for base-sensitive substrates; potential for side reactions.[8][9] |

| Organomercurial Decomposition | Phenyl(trichloromethyl)mercury | Thermal decomposition | High yields, clean reaction | Highly toxic mercury reagent.[9][10] |

| Ester Reaction | Ethyl Trichloroacetate, Sodium Methoxide | Anhydrous, low temperature | Good yields | Requires stoichiometric strong base.[9][10] |

Experimental Protocols

Protocol: Dichlorocyclopropanation of Cyclohexene using this compound

This protocol describes a general procedure for the generation of dichlorocarbene from NaTCA and its in-situ reaction with an alkene.

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous solvents are flammable and hygroscopic.

Materials:

-

Alkene (e.g., Cyclohexene)

-

Anhydrous this compound (NaTCA)

-

Anhydrous 1,2-Dimethoxyethane (DME)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Charging the Flask: To the flask, add the alkene (1.0 eq) and anhydrous this compound (1.5 - 2.0 eq).[6]

-

Solvent Addition: Add sufficient anhydrous DME to create a stirrable suspension.

-

Reaction: Begin vigorous stirring and heat the mixture to reflux under the inert atmosphere. The reaction temperature is dictated by the boiling point of DME (approx. 85 °C).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The reaction is typically complete within several hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove sodium chloride and any unreacted this compound.

-

Wash the solid residue with a small amount of fresh DME or another suitable solvent (e.g., diethyl ether).

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product (the gem-dichlorocyclopropane derivative) can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Conclusion

The trichloromethyl group is the central determinant of this compound's reactivity. Its powerful inductive electron-withdrawing effect facilitates a clean, base-free thermal decomposition to generate dichlorocarbene. This pathway provides a valuable alternative to traditional methods, particularly for substrates sensitive to harsh basic conditions. A thorough understanding of the role of the -CCl₃ group is therefore essential for leveraging NaTCA effectively in the design and execution of complex synthetic strategies in chemical research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 650-51-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Dichlorocarbene can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

Navigating the Risks: A Technical Guide to the Safe Handling of Sodium Trichloroacetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling procedures for sodium trichloroacetate (B1195264) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

Sodium trichloroacetate is a hazardous substance that requires careful handling. It is classified as an irritant, particularly to the respiratory system, and is very toxic to aquatic life with long-lasting effects.[1][2][3]

GHS Hazard Statements:

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] Appropriate exhaust ventilation, such as a chemical fume hood, must be used where dusts or aerosols can be generated.[1]

-

Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the frontline defense against accidental exposure.

| PPE Category | Specification | Standard |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the substance.[1] | Regulation (EU) 2016/425 and the standard EN 374.[1] |

| Respiratory Protection | For nuisance exposures or where dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] In situations with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[2] | NIOSH (US) or EN 149:2001 (EU).[2] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | N/A |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and maintaining the integrity of the chemical.

Handling

-

Avoid contact with skin and eyes.[1]

-

Prevent the formation of dust and aerosols.[1]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

-

Wash hands thoroughly after handling and before breaks.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage

-

This compound is hygroscopic and deliquescent, meaning it readily absorbs moisture from the air; therefore, protection from moisture is critical.[2][5]

-

Store separately from incompatible materials.[2]

Chemical Properties and Incompatibilities

Understanding the chemical properties of this compound is crucial for safe handling and storage.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂Cl₃NaO₂ |

| Molecular Weight | 185.37 g/mol [6] |

| Appearance | White to off-white powder or granules.[2] |

| Melting Point | >300 °C / 572 °F[5] |

| Decomposition Temperature | 140 °C[5] to 200 °C[2] |

| Solubility in Water | 153 g/100ml at 20°C[5] |

Chemical Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]

-

Strong Bases: Incompatible with strong bases.[2]

-

Acids: Contact with acids may lead to decomposition.

-

Metals: May be corrosive to some metals.

Hazardous Decomposition Products

When heated to decomposition or in the event of a fire, this compound can emit toxic fumes.[1][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7] |

Spill Response

-

Small Spills:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE.

-

Avoid creating dust.

-

Carefully sweep or scoop up the material.

-

Place in a suitable, closed container for disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Ventilate the area.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the cleanup procedure for small spills using appropriate PPE.

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Not flammable, but heating may cause decomposition and the release of hazardous gases.[1][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Waste Disposal

Waste this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

-

Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.[1]

-

Do not allow the chemical to enter drains or the environment.[1]

Toxicological Information

While there are no established occupational exposure limits for this compound, data for the closely related trichloroacetic acid provides a benchmark.

| Metric | Value | Species |

| LD50 Oral | 3320 mg/kg | Rat[5][6] |

| LD50 Dermal | > 2000 mg/kg | Rat[5][6] |

| LC50 Inhalation | > 20 mg/L (4 h) | Rat[5][6] |

| OSHA PEL (for Trichloroacetic Acid) | 1 ppm (7 mg/m³) TWA | N/A[8] |

| ACGIH TLV (for Trichloroacetic Acid) | 0.5 ppm TWA | N/A[8] |

Visual Safety Workflows

The following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.

Caption: General Handling Workflow for this compound.

Caption: Emergency Response for this compound Exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | CCl3CO2Na | CID 23681045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Details [hcis.safeworkaustralia.gov.au]

- 4. media.laballey.com [media.laballey.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]

- 8. TRICHLOROACETIC ACID | Occupational Safety and Health Administration [osha.gov]

Stability and Proper Storage of Sodium Trichloroacetate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of sodium trichloroacetate (B1195264) (TCA) solutions and outlines best practices for their storage and handling. The information presented is intended to ensure the integrity and reliability of these solutions in research and development settings.

Chemical Stability of Sodium Trichloroacetate Solutions

This compound is the sodium salt of trichloroacetic acid, a strong organic acid with a pKa of approximately 0.7. In aqueous solutions, it exists almost entirely as the sodium cation (Na⁺) and the trichloroacetate anion (CCl₃COO⁻). The stability of the solution is therefore primarily dictated by the reactivity of the trichloroacetate anion.

The primary degradation pathways for the trichloroacetate anion in aqueous solution are hydrolysis and photodegradation.

1.1. Hydrolysis

The trichloroacetate anion can undergo hydrolysis, particularly under neutral to alkaline conditions, to yield chloroform (B151607) (CHCl₃) and bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions. This reaction is a successive dechlorination process. The initial and rate-determining step is the decarboxylation to form the trichloromethyl anion, which then abstracts a proton from water.

1.2. Photodegradation

Aqueous solutions of trichloroacetate are susceptible to photodegradation upon exposure to ultraviolet (UV) light. This process involves the generation of reactive radical species, leading to the breakdown of the molecule.[1] The degradation efficiency can be influenced by the presence of oxygen and other dissolved substances.[1]

Degradation Pathway

The degradation of the trichloroacetate anion proceeds through a series of dechlorination and oxidation steps. The ultimate breakdown products are typically chloride ions, carbon dioxide, and water.

Caption: Simplified degradation pathway of the trichloroacetate anion.

Quantitative Stability Data

While specific long-term stability studies on this compound solutions are not extensively published, data from a comprehensive study on trichloroacetic acid (TCA) solutions provide a very strong proxy due to the near-complete dissociation of TCA in water to the trichloroacetate anion.

Table 1: Stability of Trichloroacetic Acid Solutions Over 23 Weeks

| Concentration | Storage Condition | Container | Initial Potency (%) | Potency at Week 23 (%) |

| 15% | Refrigerated (4°C) | Amber Glass | 100 | 99-100 |

| 25% | Refrigerated (4°C) | Amber Glass | 100 | 99-100 |

| 35% | Refrigerated (4°C) | Amber Glass | 100 | 99-100 |

| 50% | Refrigerated (4°C) | Amber Glass | 100 | 99-100 |

| 15% | Room Temperature (24°C) | Amber Glass | 100 | 97-100 |

| 25% | Room Temperature (24°C) | Amber Glass | 100 | 97-100 |

| 35% | Room Temperature (24°C) | Amber Glass | 100 | 97-100 |

| 50% | Room Temperature (24°C) | Amber Glass | 100 | 97-100 |

| 15% | Refrigerated (4°C) | Plastic | 100 | 97-100 |

| 25% | Refrigerated (4°C) | Plastic | 100 | 97-100 |

| 35% | Refrigerated (4°C) | Plastic | 100 | 97-100 |